![molecular formula C4H3Br2NS B2500318 4-Bromo-2-(bromomethyl)thiazole CAS No. 1138333-26-2](/img/structure/B2500318.png)
4-Bromo-2-(bromomethyl)thiazole
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Overview
Description
“4-Bromo-2-(bromomethyl)thiazole” is a chemical compound with the molecular formula C4H3Br2NS . It is a member of the thiazole family, which are heterocyclic compounds containing sulfur and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-(bromomethyl)thiazole” has been confirmed by physicochemical and spectral characteristics . The molecular weight of this compound is 256.95 .Chemical Reactions Analysis
The chemical reactions involving “4-Bromo-2-(bromomethyl)thiazole” have been studied in various contexts . For example, one reaction involves the addition of NBS and AIBN to a solution of “4-Bromo-2-(bromomethyl)thiazole” in CCl4, which is then heated at 100° C for 2 hours under a nitrogen atmosphere.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2-(bromomethyl)thiazole” include a molecular weight of 256.95 and a density of 1.702 g/cm3 . The boiling point is 199.2ºC at 760 mmHg .Scientific Research Applications
- Thiazoles, including 4-Bromo-2-(bromomethyl)thiazole, exhibit antimicrobial activity. For instance, sulfathiazole, a related compound, is used as an antimicrobial drug .
- Researchers have synthesized imidazotriazole-incorporated thiazoles and investigated their antibacterial efficacy against various microbial species .
- Thiazoles have been explored as antifungal agents. Abafungin, a thiazole derivative, demonstrates antifungal properties .
- Freshly synthesized imidazotriazole-incorporated thiazoles have also been evaluated for their antifungal effects .
- Thiazoles serve as building blocks in chemical synthesis. Researchers have used 2-Bromothiazole as a starting reagent for various reactions, including the synthesis of 2-cyanothiazole .
- Efficient microwave-assisted synthesis of thiazolo[4,5-b]pyridine-2-carbonitriles has also been reported using 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine .
- Thiazoles interact with biological macromolecules. For example, voreloxin binds to DNA and interacts with topoisomerase II, leading to cell death .
Antimicrobial Properties
Antifungal Activity
Chemical Reactions and Synthesis
Biological Targets
Drug Development
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that 4-Bromo-2-(bromomethyl)thiazole may interact with a variety of biological targets.
Mode of Action
Thiazole compounds, due to their aromaticity, have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . These molecules may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole-containing molecules can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
While there is a significant amount of research on “4-Bromo-2-(bromomethyl)thiazole”, future studies could focus on further elucidating its mechanism of action, particularly in the context of its antimicrobial and anticancer activities . Additionally, more research could be done to improve the synthesis process and to explore other potential applications of this compound.
properties
IUPAC Name |
4-bromo-2-(bromomethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2NS/c5-1-4-7-3(6)2-8-4/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYGAHNNOFHTHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CBr)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(bromomethyl)thiazole |
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